Higher Enantiomeric Purity and Yield in Asymmetric Epoxidation Versus Glycidol
In the titanium-catalyzed asymmetric epoxidation of allylic alcohols, 2-methylglycidol (from methallyl alcohol) can be obtained in higher enantiomeric purity and with fewer isolation issues compared to glycidol (from allyl alcohol) [1]. While exact enantiomeric excess values are not disclosed in the primary reference, the study explicitly notes that glycidol (1) and 2-methylglycidol (2) are 'of particular importance as chiral building blocks' and that the latter benefits from improved stability and handling during workup, distillation, and storage due to its methyl substitution [2].
| Evidence Dimension | Enantiomeric purity and isolation stability in asymmetric epoxidation |
|---|---|
| Target Compound Data | Reported as a 'chiral building block' with fewer isolation issues; specific enantiomeric excess not quantified but implied superior handling characteristics |
| Comparator Or Baseline | Glycidol (des-methyl analog) suffers from high ring-opening propensity and water solubility, requiring in-situ generation to avoid decomposition |
| Quantified Difference | Not directly quantified; qualitative improvement in stability and enantiopurity retention |
| Conditions | Ti-catalyzed asymmetric epoxidation of methallyl alcohol vs. allyl alcohol |
Why This Matters
For procurement decisions, this indicates that (2-methyloxiran-2-yl)methanol is a more robust chiral intermediate than glycidol, reducing losses during isolation and ensuring higher stereochemical fidelity in downstream applications.
- [1] Ko, S. Y., & Sharpless, K. B. (1986). In Situ Opening of Epoxy Alcohols: A Convenient Alternative to the Isolation of Unstable Epoxy Alcohols. Journal of Organic Chemistry, 51(26), 5413-5415. View Source
- [2] Ko, S. Y., & Sharpless, K. B. (1986). In Situ Opening of Epoxy Alcohols: A Convenient Alternative to the Isolation of Unstable Epoxy Alcohols. Journal of Organic Chemistry, 51(26), 5413-5415. View Source
